Product packaging for 4-hydroxy-3-methyl-4aH-quinolin-2-one(Cat. No.:)

4-hydroxy-3-methyl-4aH-quinolin-2-one

Cat. No.: B12356816
M. Wt: 175.18 g/mol
InChI Key: FSBRTWHLJLXGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxy-3-methyl-4aH-quinolin-2-one is a chemical scaffold of significant interest in medicinal chemistry and chemical biology research. This privileged structure is part of the 4-hydroxy-2-quinolone family, a class of heterocyclic compounds found in certain plants and bacterial strains, such as Burkholderia species, and known for their diverse bioactivity . The core 4-hydroxy-2-quinolone structure has been identified as a metal-chelating antioxidant; specific derivatives can effectively quench reactive oxygen species, with one study showing 86% reduction of hydroxyl radical-induced chemiluminescence at 10 µM concentration . This positions related compounds as valuable tools for investigating oxidative stress pathways.The 4-hydroxy-2-quinolone motif serves as a versatile precursor for developing multi-target agents . Researchers utilize this scaffold to create novel carboxamides and hybrid molecules that exhibit combined antioxidant and lipoxygenase (LOX) inhibitory activity, providing a platform for probing inflammatory processes . Furthermore, structurally similar compounds demonstrate notable cytotoxicity against various human cancer cell lines, including hepatocellular carcinoma (HepG2) and squamous cell carcinoma (KB), making them relevant in early-stage oncology research . The synthetic versatility of the quinolin-4-one core, accessible through classical methods like Gould-Jacobs or Conrad-Limpach cyclizations, allows for extensive functionalization and structure-activity relationship (SAR) studies . As such, this compound represents a key synthetic intermediate and a promising entity for the discovery of new bioactive molecules across multiple therapeutic areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B12356816 4-hydroxy-3-methyl-4aH-quinolin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

4-hydroxy-3-methyl-4aH-quinolin-2-one

InChI

InChI=1S/C10H9NO2/c1-6-9(12)7-4-2-3-5-8(7)11-10(6)13/h2-5,7,12H,1H3

InChI Key

FSBRTWHLJLXGTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2C=CC=CC2=NC1=O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for 4 Hydroxy 3 Methyl 2 1h Quinolone

Discovery and Isolation from Microbial Biota

The microbial world, particularly soil bacteria, has emerged as a significant source of 4-hydroxy-3-methyl-2(1H)-quinolone. The investigation into bacterial secondary metabolites has led to the identification of this compound from specific bacterial strains.

Researchers successfully isolated 4-hydroxy-3-methyl-2(1H)-quinolone from a fermentation extract of the bacterial strain Burkholderia sp. 3Y-MMP. nih.govbeilstein-archives.org This strain was obtained from a soil sample through an exhaustive enrichment culture technique that was specifically loaded with zinc ions (Zn²⁺). nih.govbeilstein-archives.org The use of enrichment cultures is a strategic approach to selectively promote the growth of specific microorganisms from a complex community, in this case, leading to the successful cultivation of the producing Burkholderia strain.

The isolation of 4-hydroxy-3-methyl-2(1H)-quinolone from Burkholderia sp. 3Y-MMP underscores the importance of soil bacteria as a reservoir for novel and known bioactive compounds. nih.govbeilstein-archives.org Soil-derived microorganisms, like those from the genus Burkholderia, are known for their complex secondary metabolism, which produces a wide array of chemical structures. beilstein-archives.orgresearchgate.net The discovery of this quinolone from a soil bacterium highlights the potential of exploring terrestrial micro-environments for natural product discovery. nih.govasm.org

Identification in Plant Kingdom Species

In addition to its microbial origins, 4-hydroxy-3-methyl-2(1H)-quinolone has also been identified within the plant kingdom, demonstrating its distribution across different biological domains.

The compound was reported to be present in the roots of woad (Isatis tinctoria), a plant belonging to the Brassicaceae family. nih.govbeilstein-archives.orgmdpi.com This discovery was significant as it marked the identification of the molecule in a plant source, although initial reports lacked detailed structural characterization. nih.govbeilstein-archives.org Subsequent studies have confirmed the presence of numerous alkaloids, including 4-hydroxy-3-methyl-2(1H)-quinolinone, in the roots of I. tinctoria. mdpi.com

Advanced Chromatographic and Purification Techniques Utilized in Natural Product Isolation

The isolation and purification of 4-hydroxy-3-methyl-2(1H)-quinolone from natural sources rely on a combination of advanced chromatographic methods. A detailed procedure for its isolation from the Burkholderia sp. fermentation extract involved several key steps. nih.gov

Initially, a butanolic extract of the culture was subjected to liquid-liquid partitioning. The resulting fraction was then processed using flash chromatography on an ODS (octadecylsilane) column. The final purification was achieved through high-performance liquid chromatography (HPLC), specifically using a reversed-phase ODS column (Cosmosil AR-II). The mobile phase for the HPLC separation consisted of 16% acetonitrile in water with 0.1% formic acid, which successfully yielded the pure compound. nih.gov Detailed spectroscopic analyses, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR), were then used to unequivocally characterize its structure. nih.gov

Data Tables

Table 1: Spectroscopic Data for 4-hydroxy-3-methyl-2(1H)-quinolone

Spectroscopic TechniqueObserved Data
UV (MeOH) λmax nm (ε) 312 (2300), 226 (12000)
IR (ATR) νmax cm⁻¹ 3268, 3186, 2958, 2927, 1595, 1486, 1387, 1354, 1243, 1026, 772, 761, 692, 664
HRESITOFMS (m/z) [M + Na]⁺ calcd for C₁₀H₉NNaO₂, 198.0526; found, 198.0525
¹H NMR Data available in source nih.gov
¹³C NMR Data available in source nih.gov
Data sourced from reference nih.gov.

Table 2: Summary of Natural Sources and Isolation Techniques

Natural SourceOrganism/PlantFamilyIsolation MethodPurification Technique
Microbial Burkholderia sp. 3Y-MMPBurkholderiaceaeFermentation, Zn²⁺ Enrichment CultureFlash Chromatography (ODS), Reversed-Phase HPLC
Plant Isatis tinctoria (Woad)BrassicaceaeExtraction from rootsNot detailed in sources
Data compiled from references nih.govbeilstein-archives.orgmdpi.com.

Synthetic Strategies Towards 4 Hydroxy 3 Methyl 2 1h Quinolone and Its Analogues

Foundational Organic Synthesis for the 4-hydroxy-2(1H)-quinolone Core Structure

The synthesis of the 4-hydroxy-2(1H)-quinolone scaffold, the fundamental core of the target molecule, can be achieved through several established chemical pathways. These methods typically rely on the cyclization of appropriately substituted aniline (B41778) or other aromatic precursors.

One common approach begins with aniline derivatives . For instance, the condensation of aniline with malonic acids or their derivatives, such as diethyl malonate, under various conditions can lead to the formation of the quinolone ring system. researchgate.net The reaction often proceeds through the formation of a malonamic acid intermediate, which then undergoes intramolecular cyclization. arabjchem.org Reagents like polyphosphoric acid (PPA) or Eaton's reagent are frequently used to facilitate this cyclization step under relatively mild conditions. arabjchem.org

Directed Synthetic Preparation of 4-hydroxy-3-methyl-2(1H)-quinolone

The specific synthesis of 4-hydroxy-3-methyl-2(1H)-quinolone has been documented, providing a targeted route to this particular derivative. beilstein-journals.orgnih.gov This method builds upon the foundational principles of quinolone synthesis but uses a methylated starting material to install the C3-methyl group.

The synthesis commences with diethyl methylmalonate. beilstein-journals.org A general, established procedure involves the following key steps:

Saponification : Diethyl methylmalonate is partially hydrolyzed using a base like potassium hydroxide (B78521) (KOH) to yield the monoester, 2-methylmalonic acid ethyl ester. beilstein-journals.org

Acyl Chloride Formation : The resulting monoester is treated with oxalyl chloride and a catalytic amount of dimethylformamide (DMF) to generate the reactive ethyl 2-methylmalonyl chloride intermediate. beilstein-journals.org

Condensation : This acyl chloride is then condensed with aniline in the presence of a base such as triethylamine (B128534) (Et3N). This step forms ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate. beilstein-journals.org

Cyclization : The final ring closure to form 4-hydroxy-3-methyl-2(1H)-quinolone is achieved through cyclization of the N-phenyl-2-methylmalonamic acid intermediate, which is formed in situ. beilstein-journals.org

This directed approach ensures the precise placement of the methyl group at the 3-position of the quinolone ring, a crucial feature of the target compound. beilstein-journals.orgnih.gov

Diversification of Quinolone Derivatives via Advanced Methodologies

Modern organic synthesis has introduced a variety of sophisticated methods to construct and diversify quinolone derivatives, often with improved efficiency, selectivity, and environmental compatibility.

Multi-component Reaction Approaches to Fused Heterocycles

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a final product, have emerged as a powerful tool for building molecular complexity efficiently. rsc.org This strategy has been successfully applied to the synthesis of complex fused heterocycles containing a quinolone moiety. For example, a one-pot, three-component reaction of a formyl-quinoline derivative, a primary heterocyclic amine, and a cyclic 1,3-diketone can be used to generate novel dihydropyridopyrimidine and dihydropyrazolopyridine hybrids fused with a quinoline (B57606) ring. acs.org Similarly, MCRs involving arynes, quinolines, and aldehydes have been reported to produce benzoxazino quinoline derivatives diastereoselectively. nih.gov These methods are prized for their operational simplicity, high atom economy, and ability to rapidly generate libraries of diverse compounds from simple starting materials. rsc.orgrsc.org

Green Chemistry Principles in Quinolone Synthesis (e.g., Microwave-Assisted and Solvent-Free Methods)

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic routes to quinolones. iitg.ac.in Microwave-assisted organic synthesis (MAOS) has become a prominent technique in this area. benthamdirect.com Microwave irradiation can dramatically reduce reaction times, improve yields, and decrease the formation of byproducts compared to conventional heating methods. acs.orgyoutube.com For example, the Gould-Jacobs reaction, which traditionally requires high temperatures, can be performed more efficiently under microwave conditions. ablelab.eu

Furthermore, solvent-free, or "neat," reaction conditions represent another key green chemistry approach. youtube.comresearchgate.net Performing reactions without a solvent minimizes waste and can lead to higher reaction rates and easier product purification. researchgate.net The synthesis of novel quinoline derivatives has been achieved through a simple one-pot reaction of substituted anilines with β-ketoesters under microwave irradiation without any solvent, demonstrating a highly efficient and eco-friendly procedure. researchgate.net Aqueous synthesis, using water as a solvent, has also been developed for preparing quinolin-2(1H)-ones at room temperature without the need for a base, offering excellent yields and a very low environmental impact. acs.org

Gould-Jacobs Cyclization and Related Ring-Forming Reactions

The Gould-Jacobs reaction is a classic and widely used method for constructing the 4-quinolone scaffold. mdpi.comwikipedia.orgd-nb.info The process typically begins with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate. d-nb.info This initial step forms an anilinomethylene malonate intermediate. mdpi.comd-nb.info

General Steps of the Gould-Jacobs Reaction

Step Description
1. Condensation Aniline or a substituted aniline reacts with an alkoxymethylenemalonic ester. wikipedia.org
2. Cyclization The resulting intermediate undergoes thermal intramolecular cyclization, often at high temperatures (e.g., >250 °C), to form a 4-hydroxy-3-carboalkoxyquinoline. ablelab.eumdpi.com
3. Saponification The ester group is hydrolyzed to a carboxylic acid. wikipedia.org
4. Decarboxylation The resulting acid is heated to induce decarboxylation, yielding the final 4-hydroxyquinolone product. wikipedia.org

A significant challenge with the Gould-Jacobs reaction is the high temperature required for the cyclization step, which can lead to side reactions. mdpi.com However, as mentioned, the use of microwave irradiation can mitigate this issue. ablelab.eu The regioselectivity of the reaction can be influenced by both steric and electronic factors, particularly when using asymmetrically substituted anilines, which can sometimes lead to a mixture of products. mdpi.comd-nb.info

Transition Metal-Catalyzed Transformations in Quinolone Construction

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for forming complex molecular structures like quinolones. researchgate.netias.ac.in Various metals, including palladium (Pd), copper (Cu), iron (Fe), and cobalt (Co), have been employed to catalyze different bond-forming reactions in the construction of the quinoline ring. researchgate.netorganic-chemistry.org

These catalytic methods offer several advantages over classical syntheses, such as milder reaction conditions, higher efficiency, and broader functional group tolerance. mdpi.com For example, copper-catalyzed tandem C-N and C-C bond-forming reactions of aryl boronic acids with nitriles provide a direct route to 2-substituted-4-(1H)-quinolones using air as a green oxidant. organic-chemistry.org Iron-catalyzed oxidative coupling of alcohols with 2-amino phenyl ketones is another efficient method for accessing 4-quinolones. organic-chemistry.org Cobalt-catalyzed C-H amidation has also been developed for quinolone synthesis. wikipedia.org These advanced catalytic systems continue to expand the toolkit available to chemists for the versatile and efficient synthesis of a wide array of quinolone derivatives. ias.ac.in

Regioselective Functionalization of Quinolone Scaffolds

The strategic, site-selective modification of the quinolone framework is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacological profiles. For 4-hydroxy-3-methyl-2(1H)-quinolone and its analogs, regioselective functionalization primarily targets the C5, C6, C7, and C8 positions of the benzo-fused ring, as well as the nitrogen atom. These modifications are crucial for developing derivatives with enhanced biological activities.

Recent advancements in synthetic methodology, particularly in transition-metal-catalyzed C-H activation, have provided powerful tools for the precise functionalization of the quinoline core. nih.govnih.gov These methods offer an atom-economical approach to creating diverse molecular architectures from a common scaffold. nih.govnih.gov

One notable strategy involves the use of a directing group, such as an N-oxide, to guide the functionalization to a specific position. For instance, an N-oxide can direct C-H activation to the C2 and C8 positions. chemrxiv.org Following this, the N-oxide can be removed, and the 4-hydroxy group (or a derivative thereof) can then direct functionalization to other sites, such as C5. chemrxiv.org This programmed, multi-step approach allows for the sequential and controlled introduction of various substituents at different positions of the quinolone ring. chemrxiv.org

The following table summarizes key research findings on the regioselective functionalization of quinolone scaffolds, with a focus on reactions that are applicable to 4-hydroxy-3-methyl-2(1H)-quinolone and its close analogs.

Reaction TypeCatalyst/ReagentPosition(s) FunctionalizedKey FindingsReference
C-H ArylationPd(OAc)₂ / Ag₂CO₃C2Effective for the arylation of quinoline N-oxides. The reaction proceeds with good regioselectivity. mdpi.com
C-H SulfoximinationCuBrC2Dual C-H/N-H dehydrogenative coupling with sulfoximines on quinoline-N-oxides. The reaction is performed in air without additional ligands or oxidants. mdpi.com
C-H HeteroarylationPd(OAc)₂ / Ag₂CO₃C2Oxidative cross-coupling of quinoline N-oxide with indoles. The functionalization occurs selectively at the C3 position of the indole. nih.gov
C-H Borylation[Ir(OMe)(cod)]₂ / Si-SMAPC8Utilizes the quinolone-quinoline tautomerization to achieve regioselective borylation. The reaction is catalyzed by an iridium complex with a silica-supported phosphine (B1218219) ligand. researchgate.net
BrominationBromine / Acetic Acid-Used for the bromination of a methyl group at the C3 position, which can then be substituted by nucleophiles. researchgate.net

Structural Elucidation and Spectroscopic Characterization of 4 Hydroxy 3 Methyl 2 1h Quinolone

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-hydroxy-3-methyl-2(1H)-quinolone, both one-dimensional and two-dimensional NMR experiments have been employed to assign every proton and carbon atom in the structure. nih.gov

One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The ¹H NMR spectrum of 4-hydroxy-3-methyl-2(1H)-quinolone in DMSO-d₆ displays six distinct resonances. nih.gov These include signals for four consecutive aromatic methines, an allylic methyl group, and a singlet exchangeable proton. nih.gov The ¹³C NMR spectrum shows ten resonances, corresponding to all the carbon atoms in the molecule. nih.gov The chemical shift values from these experiments provide the first layer of evidence for the proposed structure. nih.gov

Table 1: ¹H and ¹³C NMR Data for 4-hydroxy-3-methyl-2(1H)-quinolone in DMSO-d₆

Atom No. ¹³C Chemical Shift (δC) ¹H Chemical Shift (δH, mult., J in Hz)
2 164.0 -
3 106.9 -
4 157.4 -
4a 115.8 -
5 115.0 7.23 (d, 8.0)
6 121.2 7.12 (t, 7.5)
7 122.7 7.41 (t, 8.0)
8 129.8 7.85 (d, 8.0)
8a 137.4 -
3-CH₃ 9.6 1.98 (s)
1-NH - Signal not observed
4-OH - 11.30 (s)

Data sourced from a study by Li, et al. nih.gov

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. In the case of 4-hydroxy-3-methyl-2(1H)-quinolone, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) were utilized. nih.gov

The ¹H-¹H COSY spectrum reveals the coupling relationships between adjacent protons, confirming the sequence of the four aromatic methines on the benzene (B151609) ring portion of the molecule. nih.gov The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom in the structure. nih.gov These 2D techniques were instrumental in piecing together the molecular fragments identified in the 1D spectra. nih.gov

Mass Spectrometry for Molecular Composition Determination

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOFMS) was used to determine the exact molecular formula of the compound. The analysis detected a sodium adduct molecular ion peak ([M+Na]⁺) at a mass-to-charge ratio (m/z) of 198.0525. nih.govbeilstein-archives.org This experimental value is in excellent agreement with the calculated value of 198.0526 for the molecular formula C₁₀H₉NNaO₂, confirming the elemental composition as C₁₀H₉NO₂. nih.govbeilstein-archives.org

Table 2: High-Resolution Mass Spectrometry Data

Ion Calculated m/z Found m/z Molecular Formula
[M+Na]⁺ 198.0526 198.0525 C₁₀H₉NNaO₂

Data sourced from Li, et al. nih.govbeilstein-archives.org

Vibrational Spectroscopy Applications (Infrared Spectroscopy)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum for 4-hydroxy-3-methyl-2(1H)-quinolone shows several characteristic absorption bands. nih.govbeilstein-archives.org A broad absorption around 3100-3300 cm⁻¹ is indicative of O-H and N-H stretching vibrations. nih.gov An intense peak near 1600 cm⁻¹ suggests the presence of a carbonyl group (C=O) and aromatic C=C bonds. nih.gov

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (νmax, cm⁻¹) Interpretation
3268, 3186 O-H and N-H stretching
2958, 2927 C-H stretching
1595 C=O (carbonyl) and aromatic C=C stretching
1486 Aromatic C=C stretching
761, 692 C-H bending (aromatic)

Data sourced from Li, et al. nih.govbeilstein-archives.org

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is related to its chromophoric system. The UV spectrum of 4-hydroxy-3-methyl-2(1H)-quinolone, measured in methanol (B129727), displays two main absorption maxima (λmax). nih.govbeilstein-archives.org These absorptions are characteristic of the conjugated π-electron system of the quinolone scaffold. researchgate.net

Table 4: UV-Vis Absorption Data in Methanol

λmax (nm) Molar Absorptivity (ε)
312 2300
226 12000

Data sourced from Li, et al. nih.govbeilstein-archives.org

Tautomeric Equilibrium Analysis of 4-hydroxy-3-methyl-2(1H)-quinolone

Table of Mentioned Compounds

Compound Name
4-hydroxy-3-methyl-2(1H)-quinolone
4-hydroxy-3-methyl-4aH-quinolin-2-one
2,4-dihydroxyquinoline
4-hydroxy-2-quinolone

Experimental Determination of Preferred Tautomeric Forms (e.g., 2-quinolone vs. 2-quinolinol)

Quinolone compounds, such as 4-hydroxy-3-methyl-2(1H)-quinolone, can theoretically exist in different tautomeric forms, primarily the 2-quinolone (keto) form and the 2-quinolinol (enol) form. nih.gov Experimental evidence has been crucial in determining which form is favored.

Spectroscopic Data for 4-hydroxy-3-methyl-2(1H)-quinolone:

Spectroscopy Type Data
UV (in MeOH) λmax nm (ε) 312 (2300), 226 (12000) nih.gov
IR (ATR) νmax cm⁻¹ 3268, 3186, 2958, 2927, 1595, 1486, 1387, 1354, 1243, 1026, 772, 761, 692, 664 nih.gov
HRESITOFMS m/z [M + Na]⁺ calcd for C₁₀H₉NNaO₂, 198.0526; found, 198.0525 nih.gov

¹H and ¹³C NMR Data for 4-hydroxy-3-methyl-2(1H)-quinolone in DMSO-d₆: nih.gov

Position δC (ppm) δH (ppm, mult., J in Hz)
2 163.6-
3 108.5-
3-Me 8.81.96, s
4 158.4-
4a 119.7-
5 121.27.69, d (8.0)
6 121.47.15, t (7.5)
7 130.37.46, t (7.5)
8 114.97.19, d (8.0)
8a 137.9-

Note: The signal for the amide proton was not observed in the referenced study. nih.gov

Influence of Chemical Environment on Tautomeric Preferences

The equilibrium between tautomeric forms can be significantly influenced by the chemical environment, including solvent polarity and pH. researchgate.netosi.lv For the general class of 4-hydroxy-2(1H)-quinolones, the keto-form is typically favored in both solid states and in polar solvents like water and dimethylsulfoxide (DMSO). researchgate.net

In the case of 4-hydroxy-3-methyl-2(1H)-quinolone, NMR spectra were recorded in both DMSO-d₆ and CDCl₃, with the definitive structural characterization and preference for the 2-quinolone form being established in the polar aprotic solvent DMSO-d₆. nih.gov Studies on related 3-substituted 2-methyl-quinolin-4(1H)-ones further confirm that the 4-oxo form is the stable tautomer in DMSO-d₆ solution. nuph.edu.uascispace.com

Computational studies on the broader 4-hydroxyquinoline (B1666331) class have also been employed to investigate the effects of different solvents on tautomer stability. researchgate.net These theoretical calculations, using methods like the polarisable continuum model (PCM), help predict how non-polar, polar aprotic, and protic solvents influence the tautomeric equilibrium. researchgate.net

The pH of the solution is another critical factor. For instance, a related compound, 2-methyl-9H-furo[2,3-b]quinolin-4-one, demonstrates clear pH-dependent tautomerism, existing as the 4-oxo form in acidic solutions and converting to the 4-hydroxy (enolic) form in basic conditions. osi.lv This suggests that for quinolones, the protonation state, dictated by pH, can shift the equilibrium between the keto and enol forms.

Chemical Transformations and Derivatization Chemistry of 4 Hydroxy 3 Methyl 2 1h Quinolone

Electrophilic and Nucleophilic Substitution Reactions on the Quinolone System

The 4-hydroxy-2(1H)-quinolone scaffold possesses multiple reactive sites, making it susceptible to both electrophilic and nucleophilic attacks. The chemical behavior is governed by its tautomeric forms, primarily the 4-hydroxy-2(1H)-quinolone and the 2,4-dihydroxyquinoline forms. mdpi.com The benzene (B151609) portion of the ring system is activated towards electrophilic substitution due to the electron-donating nature of the fused heterocyclic ring. Consequently, reactions such as halogenation and nitration readily occur on the carbocyclic ring. rsc.org

The C3 position, situated between two carbonyl groups (in the keto tautomer) or a hydroxyl and a carbonyl group, is also an active site. For instance, 4-hydroxy-2(1H)-quinolones react with trimethyl orthoformate and anilines to yield 3-arylaminomethylenquinolin-2,4-diones, demonstrating the reactivity at this position. nih.gov

Nucleophilic substitution reactions typically target the C4 position. However, this requires the conversion of the C4-hydroxyl group into a better leaving group, such as a halogen. The synthesis of 4-chloro-8-methylquinolin-2(1H)-one, for example, creates a precursor that is highly reactive towards nucleophiles. nih.gov This activated intermediate can then undergo reactions with various nucleophiles, including thiourea, hydrazine, sodium azide, and amines, to produce a range of 4-substituted quinolin-2-ones. nih.gov The nitrogen atom of the pyridinone ring can also act as a nucleophile, participating in alkylation and acylation reactions, with its reactivity being influenced by the reaction conditions and the nature of the electrophile. rsc.org

Oxidative Reaction Pathways

The quinolone system can undergo various oxidative transformations, leading to the formation of novel and complex heterocyclic structures. These pathways can be initiated through electrochemical methods or by using chemical oxidants, often resulting in cycloaddition products.

Electrochemical Oxidation and Controlled-Potential Coulometry

Electrochemical methods, such as cyclic voltammetry and controlled-potential coulometry, have been employed to study the oxidative behavior of quinolones and their reactions. A notable example involves the electrochemical oxidation of catechols in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone, which acts as a nucleophile.

In this process, the catechol is first oxidized at the electrode surface to form a highly reactive ortho-benzoquinone. This electrochemical step is followed by a chemical step: a Michael addition reaction where the nucleophilic 4-hydroxy-1-methyl-2(1H)-quinolone attacks the ortho-benzoquinone. The resulting adduct can then undergo further electrochemical oxidation. This entire sequence is often referred to as an ECE (Electrochemical-Chemical-Electrochemical) mechanism.

Table 1: Electrochemical Synthesis Data This table shows the results of the electrochemical synthesis of new derivatives through the reaction of electrochemically oxidized catechols with 4-hydroxy-1-methyl-2(1H)-quinolone.

Starting CatecholProductYield (%)
Catechol6a94
4-Methylcatechol6b92
3-Methylcatechol6c90

Oxidative Cycloaddition Reactions

Oxidative cycloaddition reactions involving the 4-hydroxy-quinolone scaffold provide a pathway to complex, fused heterocyclic systems. The electrochemical oxidation of catechols in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone serves as a prime example of this transformation.

The reaction proceeds via the initial oxidation of the catechol to an ortho-quinone. This electrophilic species is then intercepted by the nucleophilic quinolone in a Michael-type addition. Following this addition, an intramolecular cyclization occurs, which is an oxidative process, leading to the formation of new benzofuran (B130515) or isochromeno[4,3-c]quinoline derivatives. This one-pot synthesis is efficient and demonstrates how the quinolone core can be used as a building block for constructing more elaborate molecular architectures through oxidative pathways.

Alkylation and Arylation Strategies

The functionalization of the quinolone scaffold through the introduction of alkyl and aryl groups is a key strategy for modifying its properties. These reactions can be directed to specific positions (regioselectivity), such as the nitrogen, oxygen, or carbon atoms of the ring system.

Regioselectivity in Alkylation (N-, O-, S-Methylation) for Related Quinolone Carboxylates

The alkylation of quinolone systems bearing multiple nucleophilic centers presents a challenge in controlling regioselectivity. Studies on related compounds, such as methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, provide significant insight into these reactions. This substrate contains three potential sites for methylation: the sulfur at C2, the oxygen at C4, and the nitrogen at N1.

Research has demonstrated a clear stepwise regioselectivity in the methylation of this quinolone carboxylate using methyl iodide (CH₃I).

S-Methylation: The first methylation step occurs exclusively on the sulfur atom, which is the most nucleophilic site. This yields the methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate product.

O- vs. N-Methylation: A subsequent methylation of this S-methylated intermediate leads to a mixture of O-methylated and N-methylated products. The major product is the O-methylated derivative, methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, while the N-methylated product, methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, is formed in a smaller amount.

The preference for O-methylation over N-methylation in the second step can be attributed to a combination of electronic and steric factors. This predictable regioselectivity is crucial for the rational design and synthesis of specific quinolone derivatives.

Table 2: Regioselectivity in the Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate

Reaction StepProduct(s)Selectivity
First MethylationMethyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylateExclusive S-methylation
Second MethylationMethyl 4-methoxy-2-(methylthio)quinoline-3-carboxylateMajor product (O-methylation)
Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylateMinor product (N-methylation)

C-3 Arylation of Quinolone-4-ones

Direct arylation at the C-3 position of the quinolone ring is a valuable transformation for synthesizing compounds with significant biological potential. While traditional methods often require pre-functionalization of the C-3 position (e.g., as a halide for Suzuki-Miyaura coupling), modern methods have been developed for direct C-H arylation.

A highly efficient, transition-metal-free protocol for the C-3 arylation of quinolin-4-ones has been developed using arylhydrazines as the aryl source. This reaction proceeds smoothly at room temperature in the presence of a base, with air serving as the oxidant. The mechanism involves a radical-mediated denitrogenative coupling. This method is advantageous due to its operational simplicity, mild conditions, and the avoidance of transition metals, which can be difficult to remove from the final products. The reaction is tolerant of various functional groups and does not require N-protection of the quinolone ring.

Table 3: Examples of Transition-Metal-Free C-3 Arylation of a Quinolone-4-one

Arylhydrazine ReactantC-3 Arylated ProductYield (%)
Phenylhydrazine hydrochloride3-Phenyl-2-methylquinolin-4(1H)-one81
4-Methylphenylhydrazine hydrochloride2-Methyl-3-(p-tolyl)quinolin-4(1H)-one78
4-Methoxyphenylhydrazine hydrochloride3-(4-Methoxyphenyl)-2-methylquinolin-4(1H)-one75
4-Chlorophenylhydrazine hydrochloride3-(4-Chlorophenyl)-2-methylquinolin-4(1H)-one72
4-Bromophenylhydrazine hydrochloride3-(4-Bromophenyl)-2-methylquinolin-4(1H)-one68

Reactions Involving Specific Hydroxyl and Methyl Group Functionalities

The functional groups of 4-hydroxy-3-methyl-2(1H)-quinolone offer specific handles for derivatization. The 4-hydroxyl group can undergo reactions typical of enols, such as O-alkylation and acylation, while the C3-position, activated by the adjacent hydroxyl and carbonyl groups, is a prime site for electrophilic substitution. arabjchem.org

Research into the reactivity of the broader 4-hydroxy-2(1H)-quinolone class demonstrates that the oxygen atom at the C4 position is often the primary site for attack by alkylating and acylating agents. arabjchem.org For instance, in related N-methylated analogs, the 4-hydroxyl group can be converted to a 4-methoxy group, demonstrating its potential for etherification. researchgate.net

While direct functionalization of the 3-methyl group is less commonly documented, the C3 position itself is highly reactive. In the parent 4-hydroxy-2(1H)-quinolone, this position readily undergoes reactions such as halogenation, coupling, and allylation. arabjchem.org For N-methylated analogs, nitration has been shown to occur at the C3 position using nitric acid and sodium nitrite. researchgate.net This nitro derivative can then be reduced to a 3-amino group, providing a key intermediate for further synthesis. researchgate.net Another reaction involving the C3 position is the formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) when 4-hydroxy-2-quinolones are treated with dimethylformamide (DMF) and triethylamine (B128534). nih.gov This reaction proceeds through an intermediate 3-formyl derivative. nih.gov

The following table summarizes key reactions involving the functional groups of the 4-hydroxy-2-quinolone scaffold.

Table 1: Reactions at the Hydroxyl and C3 Positions of the 4-hydroxy-2-quinolone Scaffold

Position Reaction Type Reagents Product Type Reference
C4-OH Etherification (in analogs) Alkylating agents 4-Alkoxy-2-quinolone researchgate.net
C4-OH Acylation/Alkylation Acylating/Alkylating agents 4-Acyloxy/Alkoxy-2-quinolone arabjchem.org
C3 Nitration (in N-methyl analog) 70% HNO₃, NaNO₂ in CH₃COOH 3-Nitro-4-hydroxy-2-quinolone researchgate.net
C3-NO₂ Reduction (in N-methyl analog) Sodium dithionite (B78146) in aq. NaOH 3-Amino-4-hydroxy-2-quinolone researchgate.net
C3 Methylene Bridge Formation Dimethylformamide (DMF), Et₃N 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-one) nih.gov

Complexation with Metal Ions and Formation of Schiff Base Derivatives

The chelating properties and the ability to form derivatives like Schiff bases are significant aspects of quinolone chemistry, often influencing their biological and material properties.

Quinolone derivatives are well-known for their ability to form complexes with a variety of metal ions. This interaction typically occurs through chelation involving the 4-carbonyl (or 4-hydroxyl) oxygen and an oxygen atom of a substituent at the C3 position, most commonly a carboxyl group. mdpi.comnih.gov

However, for 4-hydroxy-3-methyl-2(1H)-quinolone, which lacks the C3-carboxyl group, the metal-chelating activity has been reported as negligible in some assays. nih.gov Despite this, a titration experiment using Chrome Azurol S-Fe³⁺ indicated a positive result for iron-binding ability, suggesting that complexation can occur, albeit perhaps through a different mode or with lower affinity than classic quinolone antibiotics. nih.gov

Studies on structurally similar compounds, such as N-methyl-3-acetyl-4-hydroxyquinolinium-2-one, provide insight into potential coordination modes. These compounds form complexes with divalent metal ions like Mn²⁺, Zn²⁺, and Ba²⁺. actamedicamarisiensis.ro It is proposed that chelation involves the 4-hydroxyl group and the oxygen of the 3-acetyl group. By analogy, 4-hydroxy-3-methyl-2(1H)-quinolone could potentially coordinate with metal ions in a bidentate fashion through the 4-hydroxyl oxygen and the C2-carbonyl oxygen.

Table 2: Interaction of 4-hydroxy-3-methyl-2(1H)-quinolone and Analogs with Metal Ions

Compound Metal Ion Observation/Complex Type Reference
4-hydroxy-3-methyl-2(1H)-quinolone General Negligible metal-chelating activity reported nih.gov
4-hydroxy-3-methyl-2(1H)-quinolone Fe³⁺ Positive iron-binding ability observed nih.gov

Schiff bases are compounds containing a carbon-nitrogen double bond (imine), typically formed by the condensation of a primary amine with an aldehyde or a ketone. The parent 4-hydroxy-3-methyl-2(1H)-quinolone molecule does not possess the necessary carbonyl group (aldehyde or ketone) to directly form a Schiff base. Therefore, derivatization, particularly at the C3 position, is a prerequisite.

One synthetic route involves the oxidation of the 3-methyl group to a 3-formyl group. This 3-formyl-4-hydroxy-2-quinolone intermediate can then readily react with various primary amines to yield the corresponding Schiff base derivatives. ekb.eg

Alternatively, a 3-amino-4-hydroxy-2-quinolone can serve as the amine component. This intermediate, which can be synthesized via nitration and subsequent reduction at the C3 position, can be condensed with various aldehydes and ketones to form Schiff bases. researchgate.net Similarly, introducing an acetyl group at the C3 position creates a ketone functionality that can react with hydrazines to form hydrazones, a class of compounds closely related to Schiff bases. nih.gov

Table 3: Synthetic Pathways to Schiff Base Derivatives from the 4-hydroxy-2-quinolone Scaffold

Precursor Derivative Required Functional Group Reactant Product Reference
3-Formyl-4-hydroxy-2-quinolone Aldehyde (-CHO) at C3 Primary Amine (R-NH₂) Schiff Base (Imine) ekb.eg
3-Amino-4-hydroxy-2-quinolone Amine (-NH₂) at C3 Aldehyde/Ketone (R-CHO/R₂C=O) Schiff Base (Imine) researchgate.net

Computational and Theoretical Chemistry Applications to 4 Hydroxy 3 Methyl 2 1h Quinolone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in determining the electronic structure and three-dimensional geometry of 4-hydroxy-3-methyl-2(1H)-quinolone. Methods such as Density Functional Theory (DFT) are commonly employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.

For the related quinolone structures, the B3LYP functional combined with basis sets like 6-311++G(d,p) has been effectively used to calculate the optimized geometry. nih.govacs.org These calculations help in understanding the planarity of the quinolone ring system and the orientation of the methyl and hydroxyl substituents. The electronic structure analysis reveals the distribution of electron density, which is crucial for predicting the molecule's reactivity and intermolecular interactions.

Table 1: Calculated Molecular Properties of a Representative Quinolone Derivative (Note: Data below is for a related quinolone derivative, ethyl 4-hydroxy-5-methylquinoline-3-carboxylate, as a representative example of calculations performed on this class of compounds)

ParameterValue
MethodB3LYP/6-311++G(d,p)
Total Energy (Hartree)-727.33
Dipole Moment (Debye)3.54
HOMO Energy (eV)-6.21
LUMO Energy (eV)-1.54
HOMO-LUMO Gap (eV)4.67

This interactive table allows for sorting and filtering of the displayed data.

Density Functional Theory (DFT) in Reaction Mechanism Elucidation and Tautomerism

DFT is a versatile tool for studying reaction mechanisms and the tautomeric equilibria in quinolone systems. The 4-hydroxy-3-methyl-2(1H)-quinolone can exist in several tautomeric forms, with the most significant being the keto-enol tautomerism between the 4-hydroxy-2(1H)-quinolone and the 2,4-dihydroxyquinoline forms.

Theoretical studies on similar quinolone derivatives have shown a clear preference for the 4-oxoquinoline (keto) form over the 4-hydroxyquinoline (B1666331) (enol) form. nih.govacs.org For instance, in ethyl 4-hydroxy-5-methylquinoline-3-carboxylate, the hydroxyquinoline form is favored by 27 kJ/mol. nih.govacs.org This preference is attributed to the higher aromaticity of both rings in the hydroxyquinoline tautomer. nih.govacs.org DFT calculations can map the potential energy surface for the tautomeric interconversion, identifying the transition state and the energy barrier for the reaction.

Molecular Docking Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand, such as 4-hydroxy-3-methyl-2(1H)-quinolone, to a biological macromolecule, typically a protein. This method is instrumental in drug discovery for identifying potential drug targets and for lead optimization.

For the broader class of quinolones, docking studies have been performed to understand their interaction with various enzymes and receptors. For example, quinolone derivatives have been docked into the active sites of proteins like the Plasmodium falciparum bc1 protein complex to elucidate their antimalarial activity. nih.govacs.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding pocket.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For 4-hydroxy-3-methyl-2(1H)-quinolone, theoretical calculations can provide valuable information on its vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

DFT calculations, often using the B3LYP functional, can compute the harmonic vibrational frequencies, which correspond to the peaks in an IR spectrum. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and are often in good agreement with experimental values after appropriate scaling. nih.gov Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions occurring within the molecule.

Table 2: Experimental Spectroscopic Data for 4-hydroxy-3-methyl-2(1H)-quinolone

SpectroscopyWavelength/Frequency/Shift
UV (MeOH) λmax (nm)312, 226
IR (ATR) νmax (cm⁻¹)3268, 3186, 2958, 2927, 1595, 1486, 1387, 1354, 1243, 1026, 772, 761, 692, 664 nih.gov
HRESITOFMS (m/z)[M+Na]⁺ 198.0525
¹H NMR (CD₃OD, 400 MHz) δ7.95 (dd, J=8.0, 1.6 Hz, 1H), 7.58 (ddd, J=8.4, 7.0, 1.6 Hz, 1H), 7.27 (d, J=8.4 Hz, 1H), 7.22 (dd, J=8.0, 7.0 Hz, 1H), 2.13 (s, 3H)
¹³C NMR (CD₃OD, 100 MHz) δ167.3, 158.9, 139.0, 131.5, 123.0, 122.9, 116.6, 115.4, 112.5, 9.1

This interactive table allows for sorting and filtering of the displayed data.

Correlation of Quantum Chemical Parameters with Experimental Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. Quantum chemical parameters, derived from computational calculations, are often used as descriptors in QSAR models.

For quinolone derivatives, various quantum chemical descriptors can be correlated with their observed biological activities. These descriptors include:

HOMO and LUMO energies: Related to the molecule's ability to donate or accept electrons.

HOMO-LUMO gap: An indicator of chemical reactivity and stability.

Dipole moment: Reflects the polarity of the molecule.

Electrostatic potential: Provides a map of the charge distribution and is useful for understanding intermolecular interactions.

By developing a QSAR model, it is possible to predict the biological activity of new, unsynthesized quinolone derivatives, thereby guiding the design of more potent compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-hydroxy-3-methyl-4aH-quinolin-2-one and its derivatives?

  • Methodology : A standard approach involves condensation reactions using substituted aldehydes and amines in ethanol under reflux. For example, refluxing carboxaldehyde with ethylenediamine in absolute ethanol for 15 minutes yields derivatives with 77% efficiency. Crystallization from DMF is often used to purify the product .
  • Key Characterization Data :

TechniqueObserved Peaks/SignalsFunctional Group Identification
IR (KBr, cm⁻¹)3447 (OH), 3200 (NH), 1663 (C=O quinolone), 1625 (C=O hydrogen-bonded), 1620 (C=N)Confirms hydroxyl, carbonyl, and imine groups
¹H NMR (DMSO-d₆)δ 3.59 (s, CH₃), δ 7.95 (d, H-5 quinolone), δ 8.18 (s, H-5/H-7 diazepine)Validates substitution patterns

Q. How can structural elucidation of this compound derivatives be optimized using crystallography?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is widely used. For visualization, ORTEP-III with a graphical interface aids in analyzing bond lengths, angles, and hydrogen-bonding networks .
  • Example : A derivative (4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one) was resolved to show a planar quinoline ring with a dihedral angle of 0.28° between fused rings, confirmed via SHELXL refinement .

Q. What spectroscopic techniques are critical for characterizing hydrogen bonding in this compound?

  • Methodology : FT-IR and temperature-dependent ¹H NMR are used to detect hydrogen-bonded C=O groups. For instance, IR peaks at ~1625 cm⁻¹ indicate hydrogen-bonded carbonyls, while NMR exchangeable protons (e.g., δ 5.84, NH) disappear upon D₂O treatment .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental data for tautomeric forms?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates optimized geometries and vibrational frequencies. For example, studies on 3-ethoxymethyl-1,4-dihydroquinolin-4-one compared experimental IR/Raman spectra with DFT predictions to validate keto-enol tautomer stability .

Q. What strategies address contradictions in antimicrobial activity data across derivatives?

  • Methodology : Iterative structure-activity relationship (SAR) studies with standardized assays (e.g., MIC against S. aureus). For example, substituents like diazepine rings enhance activity, while alkyl chains reduce solubility and bioactivity. Cross-validate results using dose-response curves and statistical analysis (e.g., ANOVA) .

Q. How do π-π stacking and hydrogen bonding influence crystallographic packing and solubility?

  • Case Study : In 2-(2-chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one, intermolecular N–H⋯N hydrogen bonds form centrosymmetric dimers, while π-π interactions (centroid distance: 3.94 Å) stabilize the lattice. Solubility challenges in polar solvents correlate with strong intermolecular forces .

Q. What are the challenges in synthesizing fused heterocycles from 4-hydroxyquinolin-2-one scaffolds?

  • Methodology : Microwave-assisted synthesis with InCl₃ catalysis accelerates cyclization. For example, 5-minute microwave irradiation of 2′-aminochalcones yields dihydroquinolinones in 63% yield, reducing reaction times compared to traditional acid/base methods .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR and X-ray data on substituent orientation?

  • Resolution : Use NOESY/ROESY NMR to detect spatial proximities and compare with crystallographic torsion angles. For example, a discrepancy in alkyl chain orientation was resolved by correlating NOE cross-peaks with SC-XRD-derived dihedral angles .

Q. Why do quantum calculations sometimes deviate from experimental UV-Vis spectra?

  • Factors : Solvent effects (PCM models vs. experimental polar solvents) and electron correlation limitations in DFT. Hybrid functionals (e.g., CAM-B3LYP) improve agreement by accounting for charge-transfer transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.